molecular formula C29H41NO7 B1668256 Candoxatril CAS No. 123122-55-4

Candoxatril

Número de catálogo B1668256
Número CAS: 123122-55-4
Peso molecular: 515.6 g/mol
Clave InChI: ZTWZVMIYIIVABD-RZMWZJFBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Candoxatril is an orally-active prodrug of candoxatrilat (UK-73967), a potent neutral endopeptidase (NEP) inhibitor . It is a small molecule and is classified under experimental groups .


Synthesis Analysis

Candoxatril is characterized by both NP augment (elevated NP levels and natriuresis) and RAAS activation (elevated angiotensin-II levels and vasoconstriction), leading to unaltered vascular resistance and unavailable antihypertensive role .


Molecular Structure Analysis

The molecular structure of Candoxatril is C29H41NO7 . The average weight is 515.6383 and the mono-isotopic weight is 515.288302671 .


Chemical Reactions Analysis

Neutral endopeptidase inhibitors such as Candoxatril have a dual mechanism of action. They inhibit two metalloprotease enzymes, neutral endopeptidase and ACE, resulting in an increased availability of natriuretic peptides that exhibit vasodilatory effects and, possibly, tissue protective effects .


Physical And Chemical Properties Analysis

Candoxatril is a small molecule with a chemical formula of C29H41NO7. Its average weight is 515.6383 and the mono-isotopic weight is 515.288302671 .

Aplicaciones Científicas De Investigación

Treatment of Chronic Heart Failure

Candoxatril has been studied for its therapeutic potential in the treatment of chronic heart failure (CHF). It is an orally-active prodrug of candoxatrilat, a potent neutral endopeptidase inhibitor . By increasing plasma levels of atrial natriuretic peptide (ANP), it can exert favorable hemodynamic effects, which are beneficial both at rest and during exercise. This includes improved exercise capacity in patients with mild to moderate CHF receiving angiotensin-converting enzyme inhibition .

Management of Hypertension

Research has indicated that Candoxatril may be effective in managing essential hypertension. As a neutral endopeptidase inhibitor, it raises plasma atrial natriuretic factor levels and has a natriuretic effect, which can help in controlling high blood pressure .

Cardiovascular Disease Research

Candoxatril’s role in cardiovascular disease extends beyond treatment. It has been involved in clinical trials to explore its effects on hemodynamics and natriuretic peptides, which are crucial in cardiovascular health .

Pharmacokinetic and Pharmacodynamic Studies

Candoxatril has been the subject of pharmacokinetic and pharmacodynamic studies to understand its behavior in the body. These studies are essential for determining the dosage and administration frequency for achieving the desired therapeutic effect .

Preclinical Animal Studies

Before human trials, Candoxatril was studied in preclinical animal models. These studies help in understanding the drug’s mechanism of action and its potential effects on various biological systems .

Future Clinical Developments

The research on Candoxatril also looks into its future clinical applications, particularly the potential of combined neutral endopeptidase and angiotensin-converting enzyme inhibitors. This could lead to the development of new therapeutic strategies for managing heart failure and hypertension .

Mecanismo De Acción

Target of Action

Candoxatril primarily targets two metalloprotease enzymes: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE) . These enzymes play a crucial role in the regulation of blood pressure and fluid balance in the body.

Mode of Action

Candoxatril acts as a potent inhibitor of NEP and ACE . By inhibiting these enzymes, it increases the availability of natriuretic peptides . These peptides exhibit vasodilatory effects, which help to lower blood pressure and possibly provide tissue protective effects .

Biochemical Pathways

It is known that the inhibition of nep and ace leads to an increase in natriuretic peptides . These peptides play a key role in the regulation of blood pressure and fluid balance, suggesting that Candoxatril may influence these physiological processes.

Pharmacokinetics

It is known that candoxatril is an orally-active prodrug of candoxatrilat , which suggests that it is metabolized in the body to produce its active form.

Result of Action

The inhibition of NEP and ACE by Candoxatril results in an increased availability of natriuretic peptides . These peptides have vasodilatory effects, which can lower blood pressure and possibly provide tissue protective effects . This can be beneficial in conditions such as hypertension and heart failure.

Action Environment

The action of Candoxatril can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . .

Propiedades

IUPAC Name

4-[[1-[(2S)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO7/c1-35-15-16-36-19-23(27(33)37-25-12-9-20-5-4-6-22(20)17-25)18-29(13-2-3-14-29)28(34)30-24-10-7-21(8-11-24)26(31)32/h9,12,17,21,23-24H,2-8,10-11,13-16,18-19H2,1H3,(H,30,34)(H,31,32)/t21?,23-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWZVMIYIIVABD-RZMWZJFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC[C@H](CC1(CCCC1)C(=O)NC2CCC(CC2)C(=O)O)C(=O)OC3=CC4=C(CCC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047286
Record name Candoxatril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Neutral endopeptidase inhibitors such as Candoxatril have a dual mechanism of action. They inhibit two metalloprotease enzymes, neutral endopeptidase and ACE, resulting in an increased availability of natriuretic peptides that exhibit vasodilatory effects and, possibly, tissue protective effects.
Record name Candoxatril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Candoxatril

CAS RN

123122-55-4
Record name Candoxatril [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123122554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Candoxatril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Candoxatril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANDOXATRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACP75508EE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Candoxatril
Reactant of Route 2
Candoxatril
Reactant of Route 3
Candoxatril
Reactant of Route 4
Candoxatril
Reactant of Route 5
Reactant of Route 5
Candoxatril
Reactant of Route 6
Reactant of Route 6
Candoxatril

Q & A

Q1: What is the primary mechanism of action of Candoxatril?

A1: Candoxatril itself is a prodrug, rapidly metabolized in vivo to its active form, Candoxatrilat. [] Candoxatrilat acts as a potent inhibitor of NEP, a membrane-bound enzyme responsible for the degradation of various vasoactive peptides. [, , , , ]

Q2: How does NEP inhibition affect atrial natriuretic peptide (ANP) levels?

A2: NEP is a key enzyme responsible for ANP degradation. Inhibiting NEP with Candoxatril leads to a significant increase in plasma ANP levels. [, , , , , , , , ]

Q3: Beyond ANP, which other peptides are affected by Candoxatril's NEP inhibition?

A3: Candoxatril's NEP inhibition affects other vasoactive peptides besides ANP. Research shows increased circulating levels of endothelin and calcitonin gene-related peptide (CGRP) following Candoxatril administration. [] Additionally, NEP inhibition can impact bradykinin, angiotensin I and II, and endothelin-1, albeit with varying affinities. []

Q4: What are the downstream effects of increased ANP levels due to Candoxatril?

A4: Increased ANP levels due to Candoxatril administration lead to various physiological effects, including:

  • Natriuresis and Diuresis: ANP promotes sodium and water excretion through its action on the kidneys. [, , , , , ]
  • Vasodilation: ANP induces relaxation of blood vessels, potentially contributing to a decrease in blood pressure. [, , , , ]
  • Suppression of the Renin-Angiotensin-Aldosterone System (RAAS): ANP can inhibit the RAAS, a hormonal system that regulates blood pressure and fluid balance. [, , , ]
  • Modulation of Sympathetic Nervous System Activity: Studies suggest that Candoxatril, by increasing ANP, might influence sympathetic nerve activity, although further research is needed. []

Q5: Does Candoxatril directly affect the renin-angiotensin-aldosterone system?

A5: While Candoxatril's primary mechanism doesn't directly target the renin-angiotensin-aldosterone system, studies show it can influence this system indirectly. Research suggests that chronic Candoxatril administration in hypertensive patients can lead to increased plasma angiotensin II and aldosterone concentrations, potentially counteracting some of its antihypertensive effects. []

Q6: What is the molecular formula and weight of Candoxatril?

A6: While the provided research papers focus extensively on the pharmacological effects of Candoxatril, they lack specific details regarding its molecular formula and weight. For precise structural information, consult chemical databases like PubChem or ChemSpider.

Q7: Is there any spectroscopic data available for Candoxatril?

A7: Unfortunately, the provided research papers do not offer detailed spectroscopic data (e.g., NMR, IR, MS) for Candoxatril. Such information would require consulting specialized chemical databases or publications focused on the compound's structural elucidation.

Q8: How is Candoxatril metabolized in the body?

A8: Candoxatril is rapidly hydrolyzed in vivo to its active metabolite, Candoxatrilat. This conversion occurs primarily via esterases. []

Q9: How is Candoxatrilat eliminated from the body?

A9: Following administration of Candoxatril, Candoxatrilat is almost entirely eliminated via renal clearance. []

Q10: Does Candoxatril exhibit any chiral properties?

A10: Research indicates that neither Candoxatril nor Candoxatrilat undergo chiral inversion in humans. []

Q11: How does the bioavailability of Candoxatrilat vary across species?

A11: Studies show that the systemic availability of Candoxatrilat from oral Candoxatril varies across species: 88% in mice, 53% in rats, 42% in rabbits, 17% in dogs, and 32% in humans. []

Q12: Has Candoxatril demonstrated efficacy in improving exercise capacity in heart failure patients?

A12: Yes, research indicates that Candoxatril improves exercise capacity in patients with chronic heart failure receiving angiotensin-converting enzyme (ACE) inhibitor therapy. A study observed a statistically significant improvement in exercise time in patients receiving Candoxatril compared to placebo. []

Q13: What is the impact of Candoxatril on cardiac hypertrophy following myocardial infarction in rats?

A13: A study investigated the effects of Candoxatril on cardiac hypertrophy in a rat model of myocardial infarction. Despite significant NEP inhibition, Candoxatril at a dose of 10 mg/kg/day did not prevent cardiac hypertrophy in this specific model. []

Q14: Does dietary sodium intake influence the effects of Candoxatril?

A14: Yes, dietary sodium intake is a crucial factor influencing Candoxatril's effects. Studies show that the natriuretic response to Candoxatril is significantly greater in individuals on a high-sodium diet compared to those on a low-sodium diet. [, ]

Q15: Does Candoxatril impact the development of atherosclerosis?

A15: Research suggests that Candoxatril might have a protective effect against atherosclerosis. In a study using cholesterol-fed rabbits, chronic administration of Candoxatril was associated with a reduction in atherosclerotic plaque formation. []

Q16: What is the role of Candoxatril in a deoxycorticosterone acetate (DOCA)-salt hypertension model?

A16: Candoxatril has been investigated in a DOCA-salt hypertension rat model. Findings indicate that chronic Candoxatril administration can attenuate blood pressure increases and reduce cardiac hypertrophy in this model. [, ]

Q17: Does Candoxatril influence intraocular pressure (IOP)?

A17: Research suggests a potential role of Candoxatril in IOP regulation. A study observed a significant reduction in IOP in patients with normal IOP after chronic treatment with Candoxatril, possibly mediated by increased ANP levels. []

Q18: What is known about the safety profile of Candoxatril?

A18: While the provided research highlights some positive effects of Candoxatril, it is crucial to acknowledge that safety and toxicity are paramount concerns. Addressing these concerns requires a comprehensive analysis of preclinical and clinical trial data, which is beyond the scope of this Q&A based solely on the provided abstracts. For a complete understanding of the safety and toxicity profile of Candoxatril, consult comprehensive drug information resources and relevant regulatory agency publications.

Q19: How does Candoxatril compare to other NEP inhibitors or ACE inhibitors?

A19: Candoxatril, as a NEP inhibitor, has a distinct mechanism compared to ACE inhibitors. While both classes can impact blood pressure regulation, they act on different targets within the renin-angiotensin-aldosterone system and other related pathways. Direct comparisons of efficacy, safety, and clinical utility would require analyzing specific head-to-head trials, considering factors like patient population and treatment goals.

Q20: What are the potential future directions for Candoxatril research?

A20: Further research on Candoxatril could explore several avenues:

  • Combination Therapies: Investigating the efficacy and safety of Candoxatril in combination with other cardiovascular drugs, such as angiotensin receptor blockers (ARBs). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.